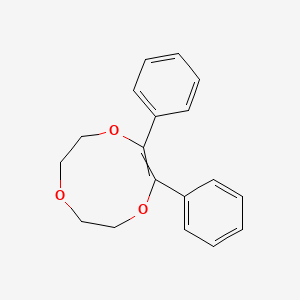
8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine is a complex organic compound characterized by its unique trioxonine ring structure and the presence of two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine typically involves multicomponent reactions that facilitate the formation of the trioxonine ring. One common method includes the use of ethanol as a solvent and a deep eutectic mixture as a catalyst to achieve high yields under mild reaction conditions . The reaction involves the formation of multiple C–C bonds, which are crucial for the construction of the trioxonine ring.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is often used as a reducing agent.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: The compound’s unique structure makes it a candidate for use in materials science and nanotechnology.
Mécanisme D'action
The mechanism by which 8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparaison Avec Des Composés Similaires
- 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-
- 1-Naphthalenol, 5,6,7,8-tetrahydro-
- 1H-Carbazole, 2,3,4,9-tetrahydro-
Uniqueness: 8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine stands out due to its trioxonine ring structure, which imparts unique chemical properties and reactivity.
Propriétés
Numéro CAS |
62698-60-6 |
|---|---|
Formule moléculaire |
C18H18O3 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
8,9-diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine |
InChI |
InChI=1S/C18H18O3/c1-3-7-15(8-4-1)17-18(16-9-5-2-6-10-16)21-14-12-19-11-13-20-17/h1-10H,11-14H2 |
Clé InChI |
RXYIDKDGJZDZQW-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=C(OCCO1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


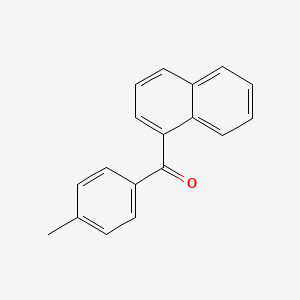
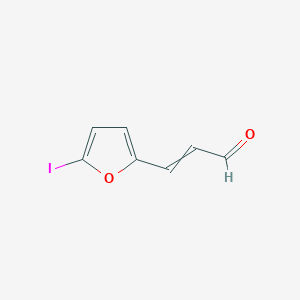
![Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate](/img/structure/B14510971.png)

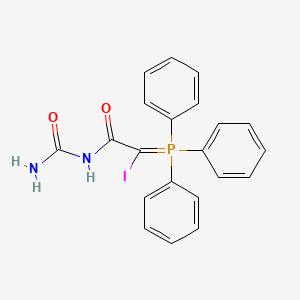
![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
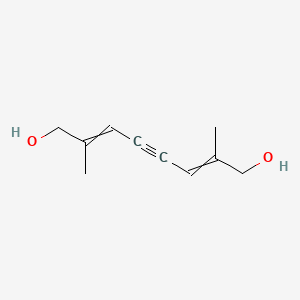
![1-(Diethylamino)-3-[di(propan-2-yl)amino]propan-2-ol](/img/structure/B14510993.png)

![Methyl[tris(trifluoromethyl)]phosphanium fluoride](/img/structure/B14511006.png)

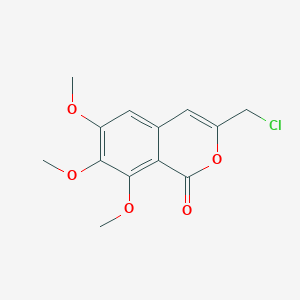
![4,5-Diazaspiro[2.4]hept-4-ene](/img/structure/B14511021.png)

